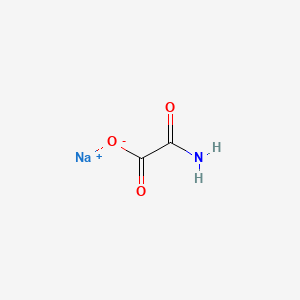
Oxamate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’oxamate de sodium est un composé chimique de formule moléculaire C₂H₂NNaO₃ . C’est le sel de sodium de l’acide oxamique et il est connu pour son rôle d’inhibiteur compétitif de l’enzyme lactate déshydrogénase.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in analytical chemistry for the inhibition of lactate dehydrogenase.
Biology: Investigated for its role in metabolic studies, particularly in glycolysis inhibition.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit lactate production in cancer cells.
Industry: Utilized in the production of certain pharmaceuticals and as a biochemical research tool
Mécanisme D'action
L’oxamate de sodium exerce ses effets principalement en inhibant l’enzyme lactate déshydrogénase. Cette inhibition empêche la conversion du pyruvate en lactate, perturbant ainsi la voie glycolytique. Ce mécanisme est particulièrement important dans les cellules cancéreuses, qui dépendent fortement de la glycolyse pour la production d’énergie. En inhibant la lactate déshydrogénase, l’this compound peut réduire la production de lactate et potentiellement ralentir la croissance des cellules cancéreuses .
Composés similaires :
Acide oxamique : Le composé parent de l’this compound.
Pyruvate : Structurellement similaire et également impliqué dans la glycolyse.
Lactate : Le produit de la réaction catalysée par la lactate déshydrogénase.
Comparaison : L’this compound est unique en sa capacité à inhiber la lactate déshydrogénase, ce qui en fait un outil précieux dans les études métaboliques et la recherche sur le cancer. Contrairement au pyruvate et au lactate, qui sont des métabolites naturels, l’this compound est un composé synthétique spécialement conçu pour interférer avec les voies métaboliques .
Analyse Biochimique
Biochemical Properties
Sodium oxamate directly inhibits the lactate dehydrogenase (LDH)-catalyzed conversion process of pyruvate into lactate . This inhibition disrupts glycolysis, a fundamental biochemical reaction in cells . Sodium oxamate interacts with LDH, a critical enzyme in the glycolytic pathway, and derails the entire gluconeogenic pathway .
Cellular Effects
Sodium oxamate has significant effects on various types of cells and cellular processes. It has been shown to suppress cell proliferation in a dose- and time-dependent manner in certain cancer cell lines . Sodium oxamate influences the fatty acid metabolism , which might be beneficial for the treatment of diabetes . It also reduces the lactate production of adipose tissue and skeletal muscle .
Molecular Mechanism
Sodium oxamate exerts its effects at the molecular level primarily through its inhibition of LDH. As a structural analog of pyruvate, it competes with pyruvate for the active site of LDH, thus inhibiting the enzyme . This inhibition disrupts the conversion of pyruvate to lactate, a key step in the glycolytic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium oxamate have been observed over time. Treatment of sodium oxamate for 12 weeks has been shown to decrease body weight gain and blood glucose levels, and improve insulin secretion and insulin sensitivity in animal models .
Dosage Effects in Animal Models
The effects of sodium oxamate vary with different dosages in animal models. Treatment of sodium oxamate (350–750 mg/kg of body weight) for 12 weeks was shown to decrease body weight gain and blood glucose levels, and improve insulin secretion and insulin sensitivity in db/db mice .
Metabolic Pathways
Sodium oxamate is involved in the glycolytic pathway, where it inhibits the enzyme LDH . This inhibition disrupts the conversion of pyruvate to lactate, a key step in glycolysis . Sodium oxamate also influences the fatty acid metabolism .
Transport and Distribution
While specific transporters or binding proteins for sodium oxamate have not been identified, it is known that sodium oxamate, which chemically resembles pyruvate, is transported into mitochondria .
Subcellular Localization
The subcellular localization of sodium oxamate is likely within the cytosol and mitochondria, given its role in glycolysis and its chemical resemblance to pyruvate
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’oxamate de sodium peut être synthétisé par neutralisation de l’acide oxamique avec de l’hydroxyde de sodium. La réaction implique généralement la dissolution de l’acide oxamique dans l’eau, suivie de l’ajout d’une solution d’hydroxyde de sodium jusqu’à ce que le pH devienne neutre. La solution résultante est ensuite évaporée pour obtenir de l’this compound sous forme de solide cristallin.
Méthodes de production industrielle : Dans les milieux industriels, l’this compound est produit en faisant réagir de l’acide oxalique avec de l’ammoniac pour former de l’acide oxamique, qui est ensuite neutralisé avec de l’hydroxyde de sodium. Le processus implique un contrôle minutieux des conditions de réaction pour garantir une pureté et un rendement élevés du produit final .
Types de réactions :
Oxydation et réduction : L’this compound ne subit généralement pas de réactions d’oxydation ou de réduction en raison de sa structure stable.
Substitution : Il peut participer à des réactions de substitution où le groupe amino est remplacé par d’autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants :
Réactifs : Hydroxyde de sodium, acide oxalique, ammoniac.
Conditions : Solutions aqueuses, pH et température contrôlés.
Principaux produits formés :
Acide oxamique : Formé pendant le processus de synthèse.
This compound : Le produit final obtenu après neutralisation et cristallisation.
4. Applications de la recherche scientifique
Chimie : Utilisé comme réactif en chimie analytique pour l’inhibition de la lactate déshydrogénase.
Biologie : Étudié pour son rôle dans les études métaboliques, en particulier l’inhibition de la glycolyse.
Médecine : Exploré pour son potentiel en tant qu’agent anticancéreux en raison de sa capacité à inhiber la production de lactate dans les cellules cancéreuses.
Industrie : Utilisé dans la production de certains produits pharmaceutiques et comme outil de recherche biochimique
Comparaison Avec Des Composés Similaires
Oxamic Acid: The parent compound of sodium oxamate.
Pyruvate: Structurally similar and also involved in glycolysis.
Lactate: The product of the reaction catalyzed by lactate dehydrogenase.
Comparison: Sodium oxamate is unique in its ability to inhibit lactate dehydrogenase, making it a valuable tool in metabolic studies and cancer research. Unlike pyruvate and lactate, which are naturally occurring metabolites, sodium oxamate is a synthetic compound specifically designed to interfere with metabolic pathways .
Propriétés
Numéro CAS |
565-73-1 |
|---|---|
Formule moléculaire |
C2H3NNaO3 |
Poids moléculaire |
112.04 g/mol |
Nom IUPAC |
sodium;oxamate |
InChI |
InChI=1S/C2H3NO3.Na/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6); |
Clé InChI |
VDJDPRLPCNKVEA-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)[O-])N.[Na+] |
SMILES isomérique |
C(=O)(C(=O)[O-])N.[Na+] |
SMILES canonique |
C(=O)(C(=O)O)N.[Na] |
Apparence |
Solid powder |
Key on ui other cas no. |
565-73-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Sodium Oxamate; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



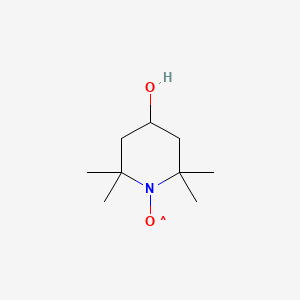
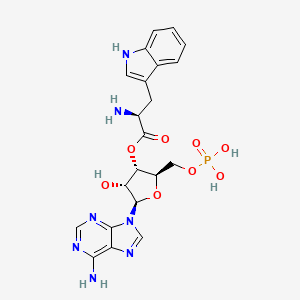

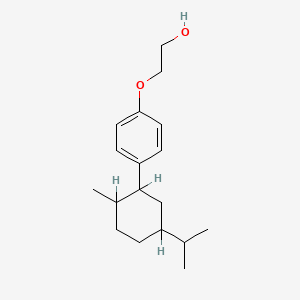
![2-[[5-[1-(4-chlorophenoxy)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B1682028.png)
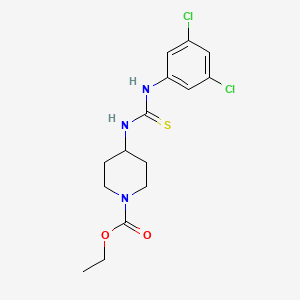
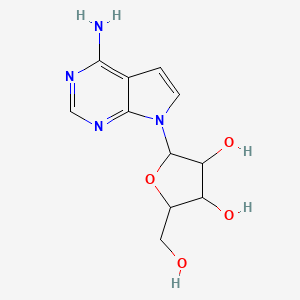

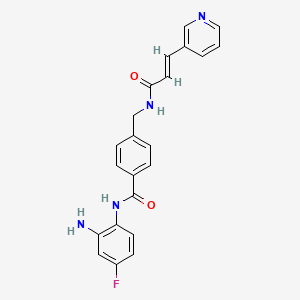
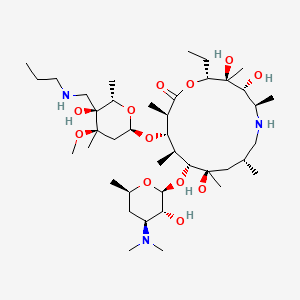
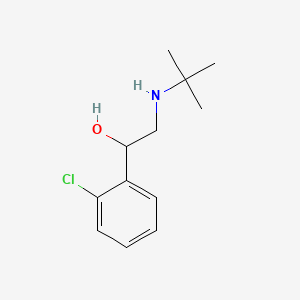
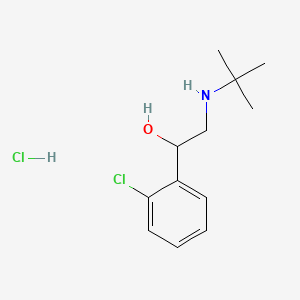
![(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]butanedioic acid](/img/new.no-structure.jpg)
